Antiproliferative Activity in Thyroid Cancer Cells
The 6,8-dibromo-substituted coumarin core is essential for selective antiproliferative activity. The analog 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h), which shares the same halogenation pattern, demonstrated selective cytotoxicity against thyroid cancer cell lines. In a direct comparison, this compound showed no activity (CC50 >100 µM) against normal thyroid cells (Nthy-ori-3-1) but significant activity against K-1 (CC50 60 µM) and TPC-1 (CC50 90 µM) cancer cells [1]. This activity is not observed in the non-halogenated (2a) or 6-bromo (2e) analogs.
| Evidence Dimension | Antiproliferative activity (CC50) |
|---|---|
| Target Compound Data | 60 ± 3 µM (K-1 cells); 90 ± 3.5 µM (TPC-1 cells) for 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h) |
| Comparator Or Baseline | 6-Bromo-2-oxo-2H-chromene-3-carbonitrile (2e): CC50 >100 µM against all cell lines; 6,8-Diiodo-2-oxo-2H-chromene-3-carbonitrile (2k): 57 ± 5 µM (K-1), 44 ± 5.5 µM (TPC-1) |
| Quantified Difference | CC50 for 2h is 60 µM (vs. >100 µM for 2e) against K-1 cells, a greater than 1.67-fold improvement in potency. |
| Conditions | MTT assay on human thyroid cancer cell lines (K-1, TPC-1) and normal thyroid cells (Nthy-ori-3-1) [1]. |
Why This Matters
This data demonstrates that the 6,8-dibromo substitution pattern, as found in CAS 3855-87-6, is a key determinant for selective antiproliferative activity, making this specific scaffold essential for research programs targeting thyroid and potentially other cancers.
- [1] Koleva, Y. I., et al. 'Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives.' Molecules, 2022, 27(24), 8897. DOI: 10.3390/molecules27248897. View Source
